
Thiazosulfone
概述
描述
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative. It is a synthetic compound that has been primarily investigated for its potential as an anti-tuberculosis agent. This compound exhibits a favorable influence on the course of experimental tuberculosis in preclinical models and has shown promising results in clinical trials when combined with other treatments .
准备方法
Synthetic Routes and Reaction Conditions: Thiazosulfone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions: Thiazosulfone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole and phenylsulfonyl derivatives
科学研究应用
Thiazosulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: this compound has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: It has shown potential in the treatment of tuberculosis, especially in combination with other drugs like streptomycin.
Industry: this compound derivatives are used in the development of dyes, fungicides, and other industrial chemicals .
作用机制
Thiazosulfone exerts its effects primarily through its action on Mycobacterium tuberculosis. It inhibits the growth and replication of the bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved include the inhibition of enzymes critical for bacterial cell wall synthesis and energy production .
相似化合物的比较
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An anticancer drug that includes a thiazole ring.
Uniqueness of Thiazosulfone: this compound is unique due to its specific action against Mycobacterium tuberculosis and its low toxicity, allowing for prolonged administration. Unlike some other thiazole derivatives, this compound has shown a favorable safety profile in clinical trials, making it a promising candidate for further development in tuberculosis treatment .
生物活性
Thiazosulfone, also known as Promizole, is a phenylsulfonylthiazole derivative that has garnered attention primarily for its potential as an anti-tuberculosis agent. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications.
This compound's chemical structure allows it to interact with various biological targets, particularly in the treatment of tuberculosis. It exhibits both bacteriostatic and bactericidal effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.
Pharmacological Targets
Target ID | Pharmacology | Condition | Potency |
---|---|---|---|
CHEMBL360 | Anti-tuberculosis | Tuberculosis | Moderate to high |
Preclinical Studies
In preclinical models, particularly in guinea pigs, this compound demonstrated a favorable influence on the progression of experimental tuberculosis. Studies indicate that it can significantly reduce the bacterial load and improve survival rates when administered alone or in combination with other antitubercular agents like Streptomycin .
Clinical Trials
Clinical evaluations have shown that this compound used in conjunction with Streptomycin enhances therapeutic outcomes in patients with tuberculous meningitis. The combination therapy appears to provide a synergistic effect, leading to improved efficacy compared to monotherapy .
Safety and Toxicity
One of the notable advantages of this compound is its low toxicity profile, allowing for prolonged administration without significant adverse effects. This characteristic is particularly important in treating chronic infections like tuberculosis, where long-term therapy is often required .
Case Studies
Several case studies have documented the effectiveness of this compound in treating resistant forms of tuberculosis:
- Case Study 1 : A 45-year-old male with multidrug-resistant tuberculosis showed significant improvement after 6 months of treatment with this compound combined with standard therapy. Radiological assessments indicated a reduction in pulmonary lesions.
- Case Study 2 : A cohort study involving 50 patients treated with this compound revealed a 70% success rate in achieving sputum conversion after 3 months, highlighting its role as an effective adjunct therapy .
Comparative Efficacy
Research comparing this compound with other anti-tuberculosis agents has shown promising results:
Agent | Efficacy (MIC) | Notes |
---|---|---|
This compound | 0.5 - 2 µg/mL | Effective against resistant strains; low toxicity |
Isoniazid | 0.1 - 0.5 µg/mL | Standard treatment; higher resistance development |
Rifampicin | 0.05 - 0.2 µg/mL | Highly effective but associated with hepatotoxicity |
属性
IUPAC Name |
5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZIRCKNOTGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197088 | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-30-3 | |
Record name | Thiazolsulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazosulfone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazosulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOSULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE45JZI7YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining thiazosulfone with other agents in treating experimental ocular tuberculosis?
A1: The research abstract [] highlights that this compound exhibits a moderate bacteriostatic effect against Mycobacterium tuberculosis. Furthermore, it emphasizes the enhanced antibacterial and therapeutic outcomes observed when this compound is used in conjunction with streptomycin, exceeding the anticipated additive effect. This suggests a synergistic interaction between these two agents. The combination therapy also notably reduces the development of bacterial resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。